4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol

Physicochemical profiling Drug-likeness Lead-like screening

4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol (CAS 1040326-87-1) is a heterocyclic small molecule comprising a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core substituted at the 3-position with a 4-hydroxyphenyl group. The compound has the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 1040326-87-1
Cat. No. B1450832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol
CAS1040326-87-1
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CCN2C(=NN=C2C3=CC=C(C=C3)O)C1
InChIInChI=1S/C12H13N3O/c16-10-6-4-9(5-7-10)12-14-13-11-3-1-2-8-15(11)12/h4-7,16H,1-3,8H2
InChIKeyUZAWKGWTZYUVPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol (CAS 1040326-87-1): Core Physicochemical & Scaffold Profile for Scientific Procurement


4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol (CAS 1040326-87-1) is a heterocyclic small molecule comprising a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core substituted at the 3-position with a 4-hydroxyphenyl group. The compound has the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . The tetrahydro saturation distinguishes it from fully aromatic triazolopyridine analogs and imparts a non-planar, sp3-enriched scaffold that is increasingly sought after in fragment-based and lead-like screening libraries [1]. Commercially, the compound is typically offered at ≥95% purity and is classified as a research building block or reference standard .

Why 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol Cannot Be Replaced by Other Triazolopyridine Analogs


Simple substitution with closely related triazolopyridine analogs carries demonstrable risk of altering key molecular properties that govern solubility, permeability, and hydrogen-bonding capacity. The compound simultaneously carries a saturated tetrahydro-pyridine ring (absent in aromatic analogs such as 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol, CAS 859500-99-5) and a para-phenol hydrogen-bond donor (absent in 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine, CAS 89569-61-9). Replacement with the unsaturated analog changes both the molecular shape (planar vs. non-planar) and the predicted LogP, while removal of the phenolic -OH group eliminates a key hydrogen-bonding pharmacophore essential for target engagement in multiple reported triazolopyridine series [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable, selection-relevant changes in physicochemical descriptors and, by class-level extrapolation, in biological performance.

Quantitative Differentiation Evidence for 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol vs. Closest Analogs


LogP and Polar Surface Area (TPSA) Comparison with the Unsaturated Aromatic Analog

The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 1.987 and a topological polar surface area (TPSA) of 50.94 Ų . In contrast, the fully aromatic unsaturated analog 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol (CAS 859500-99-5) has a molecular formula of C12H9N3O (vs. C12H13N3O) and a lower molecular weight of 211.22 Da. The additional four hydrogen atoms in the target compound correspond to the saturation of the pyridine ring, which is predicted to increase the fraction of sp3-hybridized carbons (Fsp3) from 0 to 0.33. Higher Fsp3 values are correlated with improved aqueous solubility and reduced promiscuous binding in screening libraries [1]. While a direct experimental LogP comparison is not available from a single study, the calculated LogP of 1.987 for the target compound places it within the optimal range (1–3) for oral drug-like space, whereas the unsaturated analog is predicted to have a lower LogP due to the increased aromatic character.

Physicochemical profiling Drug-likeness Lead-like screening

Hydrogen-Bond Donor/Acceptor Differentiation vs. Non-Phenolic Tetrahydro Analog

The target compound possesses one hydrogen-bond donor (phenolic -OH) and four hydrogen-bond acceptors (triazole N atoms and phenol O), as reported by ChemScene computational data . The direct non-phenolic analog 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine (CAS 89569-61-9) has the molecular formula C12H13N3 (MW = 199.25 g/mol) and contains zero hydrogen-bond donors. This difference is mechanistically relevant: in the c-Met inhibitor series reported by Zhao et al. (2016), the presence of a hydrogen-bond-donating phenol or aniline moiety was critical for kinase hinge-region binding, with removal of the H-bond donor leading to >10-fold loss in inhibitory potency [1]. Although the exact IC50 of the target compound against c-Met is not publicly available, the class-level SAR indicates that the phenolic -OH is a key pharmacophoric element.

Hydrogen-bonding capacity Pharmacophore modeling Structure-activity relationships

Scaffold Privilege: Tetrahydro[1,2,4]triazolo[4,3-a]pyridine Core in Gamma-Secretase Modulator (GSM) Lead Series

The 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a productive core for gamma-secretase modulators (GSMs) in two independent optimization campaigns. Takai et al. (2015) reported that lead compound (R)-11j, bearing this tetrahydro core, showed a potent Aβ42-lowering effect with an IC50 of 12 nM in cellular assays, high oral bioavailability (F = 78% in mice), and significant brain Aβ42 reduction (45% at 10 mg/kg p.o.) [1]. A subsequent Part 2 study (2016) further optimized substitution at the 8-position using ligand-lipophilicity efficiency (LLE) as a key design parameter, achieving compounds with LLE > 6 [2]. The target compound, with its 3-(4-hydroxyphenyl) substitution, represents a key intermediate for exploring SAR at the 3-position of this privileged scaffold. Unlike the fully aromatic [1,2,4]triazolo[4,3-a]pyridine core, which lacks this level of in vivo validation for CNS applications, the tetrahydro variant has demonstrated blood-brain barrier penetration and oral efficacy.

Alzheimer's disease Gamma-secretase modulation CNS drug discovery

Building Block Utility: Tetrahydro Core as a Privileged Motif for Lead-Like Library Design

Chuprina et al. (2016) explicitly identified the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core as a 'privileged motif for lead-like compound design' and prepared six sets of functionalized building blocks based on this scaffold [1]. One subset, (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines, was shown to stimulate glucagon-like peptide-1 (GLP-1) secretion and served as novel anti-diabetes drug leads. The target compound, bearing a 3-(4-hydroxyphenyl) substituent, is a direct regioisomeric building block that enables exploration of the 3-position SAR space, which is complementary to the 6-position substitution pattern employed in the GLP-1 series. This contrasts with the aromatic analog (CAS 859500-99-5), which lacks the conformational flexibility and increased Fsp3 that are central to the 'escape from flatland' design paradigm advocated for lead-like libraries [2].

Fragment-based drug discovery Lead-like libraries GLP-1 secretagogues

Recommended Procurement & Application Scenarios for 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol


Lead-Like Fragment Library Enrichment for CNS-Targeted Drug Discovery

Procurement for CNS-focused fragment screening libraries is the highest-confidence application scenario. The compound's tetrahydro core has been validated in two independent gamma-secretase modulator (GSM) campaigns with demonstrated brain penetration (45% brain Aβ42 reduction at 10 mg/kg p.o.) and oral bioavailability (F = 78%) [1][2]. The predicted LogP of 1.987 and TPSA of 50.94 Ų place this compound well within CNS drug-like space (LogP < 3, TPSA < 70 Ų). Select this compound over the aromatic analog (CAS 859500-99-5) to maintain a higher Fsp3 (0.33 vs. 0), which correlates with improved clinical success rates.

Kinase Inhibitor Scaffold Exploration with Phenol Pharmacophore

For research programs targeting kinases that interact with phenolic hydrogen-bond donors (e.g., c-Met, p38α), this compound provides the essential 4-hydroxyphenyl pharmacophore on a saturated triazolopyridine core. Class-level SAR from Zhao et al. (2016) indicates that the phenol -OH group is critical for c-Met hinge binding, with removal leading to >10-fold potency loss [1]. When procuring for kinase SAR studies, this compound should be selected over the non-phenolic analog 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine (CAS 89569-61-9), which lacks this key hydrogen-bond donor.

Diversified Building Block Set for Diabetes Drug Discovery (GLP-1 Secretagogues)

As established by Chuprina et al. (2016), the tetrahydro[1,2,4]triazolo[4,3-a]pyridine core is a productive scaffold for GLP-1 secretagogue development [1]. The 3-(4-hydroxyphenyl) substitution pattern of the target compound provides complementary SAR exploration at the 3-position, distinct from the 6-aminomethyl series that yielded the initial GLP-1-stimulating leads. Procurement of this compound as part of a systematic building block collection enables comprehensive SAR mapping around the triazolopyridine core for metabolic disease targets.

Analytical Reference Standard for Tetrahydro-Triazolopyridine Metabolite Identification

The compound is listed as a reference standard (Cat. No. H325728) by analytical suppliers [1]. Its well-defined physicochemical properties (LogP 1.987, TPSA 50.94) and single hydrogen-bond donor make it useful as a retention-time marker in reversed-phase HPLC method development for tetrahydro-triazolopyridine-containing drug candidates. The saturated core provides distinct chromatographic behavior compared to aromatic analogs, enabling clear separation and identification of metabolites retaining the tetrahydro scaffold.

Quote Request

Request a Quote for 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.